molecular formula C9H18N4O3S2 B4620255 N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide

N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B4620255
M. Wt: 294.4 g/mol
InChI Key: KOUWGQCYTJLRAE-UHFFFAOYSA-N
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Description

N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NSC319726 and is a member of the thiosemicarbazone family of compounds.

Scientific Research Applications

Antineoplastic Activity

Several studies have synthesized and evaluated N,N'-bis(arylsulfonyl)hydrazines, including compounds structurally related to N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide, for antineoplastic activity against various cancers. These compounds have shown significant antineoplastic activity due to their potential to function as biological methylating agents, generating alkylating species under physiological conditions (Shyam, Cosby, & Sartorelli, 1985).

Antioxidant Activity

New compounds from the hydrazinecarbothioamide class containing diarylsulfone and 2,4-difluorophenyl moieties have been synthesized and evaluated for antioxidant activity. These compounds, including analogs of this compound, showed excellent antioxidant activity, underlining their potential in mitigating oxidative stress-related diseases (Barbuceanu et al., 2014).

Antimicrobial Evaluation

Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents leveraging the unique chemical structure of this compound (Darwish et al., 2014).

Antihyperglycemic Agents

Hydrazinecarbothioamide sulfones, including compounds related to this compound, have been designed and synthesized as potential antihyperglycemic agents. These compounds exhibited significant antihyperglycemic activity in streptozotocin-induced diabetic models, suggesting their potential in diabetes treatment (Aly et al., 2021).

Properties

IUPAC Name

1-methyl-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3S2/c1-10-9(17)12-11-8(14)7-4-3-5-13(6-7)18(2,15)16/h7H,3-6H2,1-2H3,(H,11,14)(H2,10,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWGQCYTJLRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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